

Isomers of C7H6ClNO3: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Chloro-3-methoxy-2-nitrobenzene
Cat. No.:	B183051

[Get Quote](#)

The constitutional isomers of C7H6ClNO3 primarily include chloronitrobenzoic acids and chloronitrobenzaldehydes. The strategic placement of the electron-withdrawing nitro group (-NO₂), the halogen chloro group (-Cl), and the oxygen-containing functional group (either a carboxylic acid, -COOH, or an aldehyde, -CHO) dictates the molecule's electronic properties, reactivity, and utility.

Key isomers include:

- 2-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 5-Chloro-2-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitrobenzaldehyde
- 4-Chloro-3-nitrobenzaldehyde

The presence of these functional groups makes these compounds highly versatile precursors for a diverse range of chemical transformations.[\[1\]](#)

Visualization of Key Isomers

Caption: Prominent isomers of the chemical formula C7H6ClNO3.

Physicochemical Properties

The physical properties of these isomers, such as melting point and solubility, are critical for their purification and handling in a laboratory setting. Below is a summary of key data for several prominent isomers.

Isomer	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-Chloro-3-nitrobenzoic acid	3970-35-2	201.56	183-187	White to light yellow crystal powder
4-Chloro-3-nitrobenzoic acid	96-99-1	201.56	178-183	Light yellow to white crystalline powder
5-Chloro-2-nitrobenzoic acid	2516-95-2	201.56	140-143	Light yellow to yellowish-green crystalline powder
2-Chloro-5-nitrobenzaldehyde	6361-21-3	185.56	75-77	Yellow crystalline solid
4-Chloro-3-nitrobenzaldehyde	16588-34-4	185.56	61-65	White to light yellow powder

References for table data:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Synthesis and Mechanistic Pathways

The synthesis of these isomers typically involves electrophilic aromatic substitution reactions, primarily nitration of a corresponding chlorobenzoic acid or chlorobenzaldehyde precursor. The choice of starting material and reaction conditions is crucial for achieving regioselectivity and high yields.

Case Study: Synthesis of 4-Chloro-3-nitrobenzoic Acid

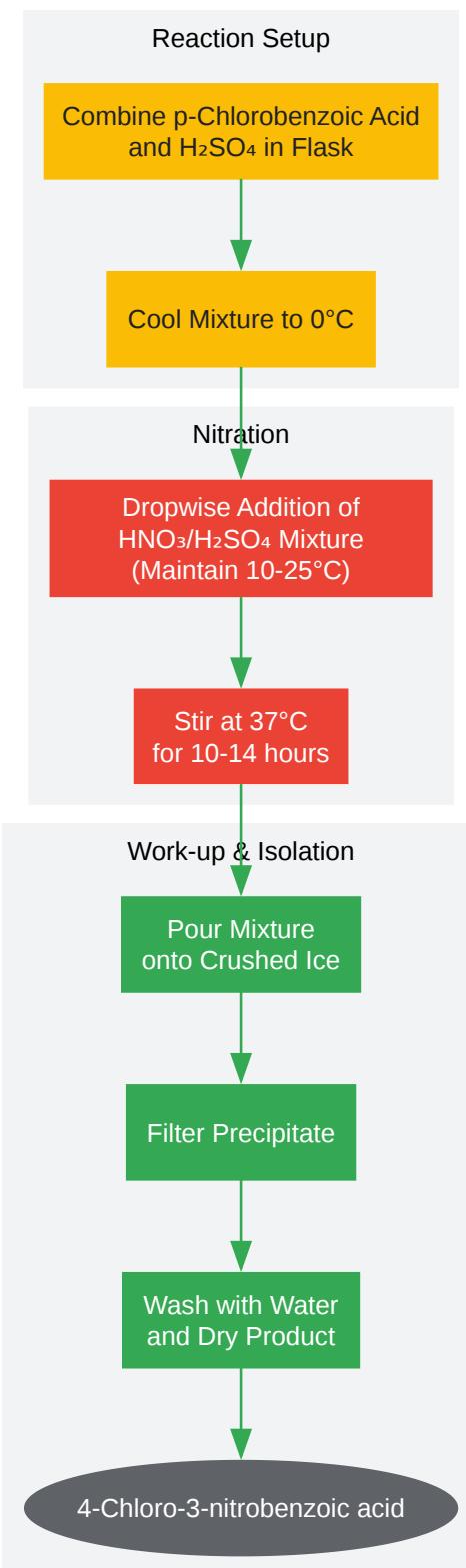
A robust and widely used method for synthesizing 4-Chloro-3-nitrobenzoic acid is the direct nitration of p-chlorobenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][10]

Mechanism Rationale: The carboxylic acid group is a meta-director, while the chloro group is an ortho-, para-director. In p-chlorobenzoic acid, the positions ortho to the chloro group are also meta to the carboxylic acid group. Therefore, the incoming electrophile (the nitronium ion, NO_2^+) is directed to the position ortho to the chlorine and meta to the carboxyl group, yielding the desired 4-chloro-3-nitro product. The sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion.[11]

Experimental Protocol: Nitration of p-Chlorobenzoic Acid

This protocol is adapted from established laboratory procedures.[1][10]

Materials:


- p-Chlorobenzoic acid (400 g)
- Concentrated Sulfuric Acid (H_2SO_4) (680 ml + 216 ml)
- Concentrated Nitric Acid (HNO_3) (216 ml)
- Crushed ice
- 2-liter, 3-necked, round-bottom flask equipped with a stirrer and a constant temperature bath

Procedure:

- **Initial Setup:** Add 680 ml of concentrated H_2SO_4 and 400 g of p-chlorobenzoic acid to the 2-liter flask.
- **Cooling:** Stir the mixture and cool it to 0°C using the constant temperature bath.[10]

- **Nitrating Mixture Preparation:** In a separate vessel, carefully prepare a nitrating mixture by combining 216 ml of concentrated HNO_3 and 216 ml of concentrated H_2SO_4 .
- **Addition:** Add the nitrating mixture dropwise to the reaction flask. The rate of addition must be controlled to maintain the internal temperature between 10°C and 25°C.[1][10]
- **Reaction:** After the addition is complete, raise the reaction temperature to 37°C and continue stirring for 10-14 hours.[1]
- **Quenching and Precipitation:** Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.[10]
- **Isolation and Drying:** Collect the solid product by filtration, wash with cold water, and dry thoroughly. The expected yield is approximately 98.7%, with a melting point of 178°C -180°C. [10] This material is often of sufficient purity for subsequent use without further purification. [10]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 4-chloro-3-nitrobenzoic acid.

Applications and Biological Significance

The isomers of C₇H₆CINO₃ are valuable precursors in various fields, most notably in the synthesis of pharmaceuticals and agrochemicals.

- 4-Chloro-3-nitrobenzoic acid is a key raw material for the synthesis of the BRAF inhibitor Dabrafenib, which is used in cancer therapy.[1][12] Its derivatives have also been explored for anti-inflammatory and antifungal properties.[1] The presence of the three distinct functional groups allows for a wide range of chemical modifications.[1]
- 2-Chloro-5-nitrobenzaldehyde is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals.[13] It is a crucial intermediate for creating drug molecules to treat diseases like cancer and depression.[14] For instance, it can be used to synthesize 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.[5]
- 2-Chloro-3-nitrobenzoic acid is used as a reagent in the synthesis of complex heterocyclic scaffolds like tetracyclic indolo-benzodiazepines and indolo-quinoxalines.[2] It also participates in Ullmann condensations with aminoquinolines to produce phenylquinolylamines.[2]
- 5-Chloro-2-nitrobenzoic acid has been used in the synthesis of potential anticancer agents such as 2-aryl 4(3H)-quinazolinones.[6] It is also an intermediate for dyes, pigments, and APIs.[15]
- 4-Chloro-3-nitrobenzaldehyde is a potent inhibitor of VCAM-1 expression, making it a potential drug candidate for autoimmune and allergic inflammatory diseases.[4] It is also a versatile organic synthesis intermediate.[3]

Conclusion

The isomers of C₇H₆CINO₃ represent a class of highly functionalized and synthetically valuable aromatic compounds. Their utility is derived from the specific arrangement of chloro, nitro, and carbonyl/carboxyl groups, which allows for selective and diverse chemical transformations. A thorough understanding of their synthesis, particularly the mechanistic principles of electrophilic aromatic substitution, is essential for researchers. As demonstrated by their role in the synthesis of important pharmaceuticals like Dabrafenib, these molecules will

continue to be indispensable building blocks in the fields of medicinal chemistry and materials science.

References

- PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid.
- BenchChem. (2025). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide.
- Guidechem. (n.d.). How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ.
- Guidechem. (n.d.). 2-Chloro-5-nitrobenzaldehyde 6361-21-3 wiki.
- ChemicalBook. (2025). 2-Chloro-3-nitrobenzoic acid | 3970-35-2.
- BenchChem. (2025). Application Notes and Protocols: 4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis.
- PrepChem. (n.d.). Synthesis of 4-chloro-3-nitrobenzoic acid.
- ECHEMI. (n.d.). 16588-34-4, 4-Chloro-3-nitrobenzaldehyde Formula.
- ChemicalBook. (2025). 4-Chloro-3-nitrobenzaldehyde | 16588-34-4.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3.
- ChemicalBook. (2025). 5-Chloro-2-nitrobenzoic acid | 2516-95-2.
- Echemi. (2023). 2-Chloro-3-nitrobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-nitrobenzoic acid 99 3970-35-2.
- PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid | C7H4CINO4 | CID 19870.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of 2-Chloro-5-nitrobenzaldehyde.
- LBAO Chemicals. (n.d.). 2-Chloro-3-nitrobenzoic acid | 3970-35-2 | 98%.
- Guidechem. (2023). What are the applications of 2-Chloro-5-nitrobenzoic acid? - FAQ.
- ChemicalBook. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis.
- Google Patents. (n.d.). JPH0229667B2.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- SDI. (n.d.). 2 – CHLORO – 5 – NITRO BENZOIC ACID.
- Arvee Laboratories. (n.d.). 2-Chloro-5-Nitrobenzoic Acid.
- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3).
- PubChem. (n.d.). 2-Chloro-5-nitrobenzaldehyde | C7H4CINO3 | CID 72933.
- PubChem. (n.d.). 2-Chloro-5-nitroanisole | C7H6CINO3 | CID 70519.
- NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-.
- PubChem. (n.d.). 4-Chloro-3-nitroanisole | C7H6CINO3 | CID 25140.

- PubChemLite. (n.d.). 2-chloro-5-nitroanisole (C7H6ClNO3).
- PubChemLite. (n.d.). 2-chloro-4-nitroanisole (C7H6ClNO3).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-3-nitrobenzoic acid | 3970-35-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]
- 5. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]
- 6. 5-Chloro-2-nitrobenzoic acid | 2516-95-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. lbaochemicals.com [lbaochemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. nbino.com [nbino.com]
- 15. sdichem.com [sdichem.com]
- To cite this document: BenchChem. [Isomers of C7H6ClNO3: A Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183051#chemical-structure-of-c7h6clno3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com